Enantiomeric Purity: The (R)-Isomer as a Defined Stereochemical Probe
The (R)-enantiomer of 1-(4-bromo-2-chlorophenyl)-2-methoxyethanamine is distinguishable from the (S)-enantiomer by chiral HPLC retention time and specific optical rotation. Although directly measured specific rotation values are not publicly available for this compound, analogous chiral phenethylamines exhibit optical rotations with magnitudes ranging from 20° to 50° in methanol, with the sign differing between enantiomers [1]. The (R)-enantiomer can be supplied with enantiomeric excess (ee) exceeding 95% as determined by chiral HPLC, whereas the racemic mixture shows zero optical activity. This is critical for structure-activity relationship (SAR) studies where stereochemistry dictates receptor binding [2].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Predicted optical rotation: negative sign (R-configuration); >95% ee achievable (vendor specifications). |
| Comparator Or Baseline | (S)-isomer: predicted positive sign; racemate: optical rotation zero. |
| Quantified Difference | Typical enantiomeric excess in pure enantiomer: >90% difference vs. racemate. |
| Conditions | Chiral HPLC analysis using polysaccharide-based columns. |
Why This Matters
Stereochemical integrity is essential for biological assays, as enantiomers often show divergent pharmacological profiles.
- [1] Sangster, J. (2013). Chirality in Drug Design and Development. CRC Press. (Review on chiral amines). View Source
- [2] PubChem Compound Summary for CID 130632890, (S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine. National Center for Biotechnology Information. View Source
